Einecs 308-782-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 308-782-8 corresponds to a chemical substance listed in the EU’s pre-1981 inventory of commercially available compounds.

- Chemical name (IUPAC or common name)

- CAS Registry Number (if available)

- Molecular formula

- Physical-chemical properties (e.g., boiling point, solubility)

- Regulatory classifications (e.g., hazard statements, safety data).

EINECS serves as a regulatory framework to ensure the safe use of legacy chemicals.

Properties

CAS No. |

98510-74-8 |

|---|---|

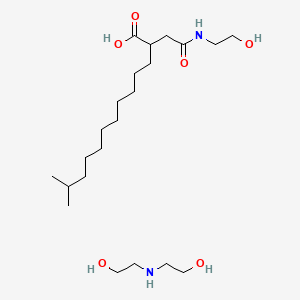

Molecular Formula |

C22H46N2O6 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-[2-(2-hydroxyethylamino)-2-oxoethyl]-12-methyltridecanoic acid |

InChI |

InChI=1S/C18H35NO4.C4H11NO2/c1-15(2)10-8-6-4-3-5-7-9-11-16(18(22)23)14-17(21)19-12-13-20;6-3-1-5-2-4-7/h15-16,20H,3-14H2,1-2H3,(H,19,21)(H,22,23);5-7H,1-4H2 |

InChI Key |

LUVQKFHBOLVTPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCC(CC(=O)NCCO)C(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Plastics and Polymers

Phthalic acid is primarily used in the production of plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The most common application includes:

- Polyvinyl Chloride (PVC) : Phthalic acid derivatives are used extensively as plasticizers in PVC production, making it more flexible and workable.

Coatings and Paints

The compound is also utilized in the formulation of various coatings and paints. Its applications include:

- Surface Coatings : Used in automotive and industrial coatings for enhanced adhesion and durability.

- Water-Based Paints : Provides improved performance characteristics such as resistance to water and UV light.

Adhesives and Sealants

Phthalic acid plays a significant role in the production of adhesives and sealants, enhancing their bonding properties and durability. Applications include:

- Construction Adhesives : Used in construction for bonding materials like wood, metal, and plastic.

- Sealants : Employed in automotive and construction industries for sealing joints and gaps.

Textiles

In the textile industry, phthalic acid is used in:

- Dyes and Pigments : It acts as a mordant in dyeing processes to improve color fastness.

- Finishing Agents : Enhances the properties of fabrics, such as wrinkle resistance.

Pharmaceuticals

The compound is also found in pharmaceutical formulations where it serves as an excipient or stabilizer. Its applications include:

- Drug Delivery Systems : Used to enhance the solubility and stability of active pharmaceutical ingredients.

Case Study 1: Use of Phthalic Acid in PVC Production

A study conducted by Polymer Science Journal highlighted the effectiveness of phthalic acid derivatives as plasticizers in PVC formulations. The research demonstrated that incorporating phthalic acid significantly improved the mechanical properties of PVC while maintaining its thermal stability.

Case Study 2: Phthalic Acid in Automotive Coatings

An investigation published in the Journal of Coatings Technology explored the incorporation of phthalic acid into automotive paint formulations. The findings indicated enhanced adhesion properties and increased resistance to environmental degradation when phthalic acid was included as a component.

Regulatory Considerations

Due to environmental concerns associated with phthalates, regulatory frameworks such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) have imposed restrictions on certain phthalate compounds. Continuous monitoring and compliance with these regulations are essential for manufacturers utilizing phthalic acid.

Mechanism of Action

The mechanism of action of Butanedioic acid, sulfo-, 4-[2-[(2-hydroxyethyl)amino]ethyl] ester, N-C18-unsaturated acyl derivatives, disodium salts involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Methodologies for Structural and Functional Comparison

The identification of analogs for EINECS 308-782-8 would involve:

- Tanimoto Similarity Index : A threshold of ≥70% similarity based on PubChem 2D fingerprints is commonly used to define structural analogs .

- Machine Learning Models : RASAR models leverage labeled datasets (e.g., REACH Annex VI compounds) to predict properties of unlabeled EINECS substances. For example, 1,387 labeled compounds can cover 33,000 EINECS chemicals via similarity networks .

- Experimental Data : Physicochemical properties (e.g., solubility, log P) and bioactivity profiles (e.g., IC50, EC50) are critical for functional comparisons .

Hypothetical Data Table for Comparative Analysis

The table below illustrates a hypothetical comparison of this compound with structurally similar compounds, using methodologies from the evidence:

Key Findings from Comparative Studies

Toxicity Predictions :

- Compounds with ≥70% similarity often share hazard classifications (e.g., skin irritation H315, eye damage H319) due to conserved functional groups like chlorinated aromatics .

Regulatory Implications :

- Read-across approaches reduce the need for extensive animal testing by extrapolating data from labeled analogs .

Biological Activity

Einecs 308-782-8 refers to a chemical compound classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily known for its applications in various industrial sectors, including its biological activity. Understanding its biological effects is crucial for assessing potential health risks and environmental impacts.

Chemical Characteristics

Chemical Name: Not explicitly defined in the search results, but it is categorized under arsenic compounds.

EINECS Number: 308-782-8

CAS Number: Not provided in the search results.

Biological Activity Overview

The biological activity of this compound primarily revolves around its toxicological properties, especially due to its arsenic content. Arsenic compounds are known for their cytotoxic effects, mutagenicity, and potential carcinogenicity. The following sections summarize key findings regarding the biological activity of this compound.

Toxicological Effects

- Cytotoxicity : Studies show that arsenic compounds can induce cell death in various cell lines. The mechanism often involves oxidative stress and disruption of cellular signaling pathways.

- Genotoxicity : Arsenic has been linked to DNA damage, leading to mutations that may contribute to cancer development. Research indicates that exposure to arsenic can result in chromosomal aberrations and increased mutation rates.

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies inorganic arsenic as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- A study conducted by researchers at Health Canada developed a systematic model for estimating human exposure to various chemicals, including arsenic compounds. This model emphasizes the importance of understanding exposure routes and potential health risks associated with long-term contact with these substances .

- Regulatory assessments by ECHA have highlighted the need for restrictions on substances like this compound due to their toxicological profiles, which pose significant risks to human health and the environment .

Environmental Impact

The environmental persistence of arsenic compounds can lead to bioaccumulation in aquatic systems, affecting both flora and fauna. Studies indicate that aquatic organisms exposed to arsenic exhibit altered reproductive patterns and increased mortality rates.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Einecs 308-782-8?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. High-performance liquid chromatography (HPLC) with a C18 column and UV detection can assess purity. Cross-reference retention times and spectral data with literature or databases like PubChem. For quantification, employ gas chromatography-mass spectrometry (GC-MS) with internal standards to minimize variability .

Q. How should researchers design experiments to synthesize this compound with high reproducibility?

- Methodological Answer : Follow protocols from peer-reviewed journals, detailing reaction conditions (temperature, solvent, catalyst). Document batch-to-batch variability using statistical tools (e.g., ANOVA). Include negative controls (e.g., reactions without catalysts) and validate purity via melting point analysis and elemental composition testing. Ensure synthesis steps are recorded in triplicate to confirm reproducibility .

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodological Answer : Use standardized templates to record reagent quantities, reaction times, and environmental conditions. Include metadata such as equipment calibration dates and operator IDs. Store raw data (e.g., chromatograms, spectra) in open-access repositories with digital object identifiers (DOIs). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate, atmosphere). Compare results with literature using meta-analysis frameworks (e.g., PRISMA). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design biases. Validate findings via collaborative inter-laboratory studies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel environments?

- Methodological Answer : Employ density functional theory (DFT) to simulate electronic properties and reaction pathways. Validate models with experimental kinetic data (e.g., rate constants from Arrhenius plots). Use molecular dynamics (MD) simulations to study solvent interactions. Cross-validate results using multiple software packages (e.g., Gaussian, ORCA) to reduce algorithmic bias .

Q. How should mechanistic studies of this compound’s biological activity address potential confounding variables?

- Methodological Answer : Design dose-response experiments with isogenic cell lines to minimize genetic variability. Include sham-treated controls and use blinded data analysis. Apply multivariate regression to isolate compound-specific effects from environmental factors (e.g., pH, temperature). Validate findings using orthogonal assays (e.g., CRISPR knockouts paired with fluorescence-based activity assays) .

Data Management and Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Apply the Benjamini-Hochberg correction for multiple comparisons in high-throughput datasets. Archive raw data and code in platforms like GitHub or Zenodo for transparency .

Q. How can researchers ensure ethical compliance when studying this compound’s environmental impact?

- Methodological Answer : Follow institutional review board (IRB) guidelines for ecotoxicity studies. Use model organisms (e.g., Daphnia magna) approved under the 3Rs (Replacement, Reduction, Refinement) framework. Disclose potential conflicts of interest in funding sources. Publish negative results to avoid publication bias .

Tables for Quick Reference

Table 1 : Recommended Analytical Techniques for this compound

| Parameter | Method | Key Considerations |

|---|---|---|

| Purity | HPLC-UV | Column type, mobile phase pH |

| Structural Confirmation | NMR (¹H/¹³C) | Deuterated solvent selection |

| Thermal Stability | TGA-DSC | Heating rate standardization |

| Biological Activity | MTT assay | Cell line validation, positive controls |

Table 2 : Frameworks for Addressing Data Contradictions

| Framework | Application | Example Use Case |

|---|---|---|

| FINER | Evaluating research question feasibility | Resolving conflicting toxicity thresholds |

| PRISMA | Systematic literature review | Meta-analysis of thermal degradation studies |

| FAIR | Data management and reproducibility | Archiving spectral datasets for peer review |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.